2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid
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Overview
Description
2’-Fluoroaminopterin is a folic acid antagonist agent, known for its potent biological activity. It is a derivative of aminopterin, which itself is an amino derivative of folic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoroaminopterin typically involves the introduction of a fluorine atom into the aminopterin molecule. This can be achieved through various chemical reactions, including nucleophilic substitution and electrophilic fluorination. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: Industrial production of 2’-Fluoroaminopterin involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoroaminopterin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce fluorinated analogs .
Scientific Research Applications
2’-Fluoroaminopterin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the effects of fluorine substitution on molecular properties.
Biology: It is used to investigate the role of folic acid antagonists in cellular processes.
Mechanism of Action
2’-Fluoroaminopterin exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines. By inhibiting this enzyme, 2’-Fluoroaminopterin disrupts DNA, RNA, and protein synthesis, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
Aminopterin: The parent compound of 2’-Fluoroaminopterin, also a folic acid antagonist.
Methotrexate: Another folic acid antagonist used in cancer treatment, known for its lower toxicity compared to aminopterin.
2’-Fluoro-2’-deoxyuridine: A fluorinated analog used in antiviral and anticancer research.
Uniqueness: 2’-Fluoroaminopterin is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. This modification allows it to be more effective in inhibiting dihydrofolate reductase compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C19H19FN8O5 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19FN8O5/c20-11-5-8(1-2-10(11)17(31)26-12(18(32)33)3-4-13(29)30)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28) |
InChI Key |
OSRHQFAITKCASI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)F)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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